molecular formula C11H9NO2 B581958 5-(4-Aminophenyl)furan-2-carbaldehyde CAS No. 57023-90-2

5-(4-Aminophenyl)furan-2-carbaldehyde

Cat. No.: B581958
CAS No.: 57023-90-2
M. Wt: 187.198
InChI Key: SPYNZPSJGDIPKJ-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)furan-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It features a furan ring substituted with an aminophenyl group and an aldehyde group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)furan-2-carbaldehyde typically involves the reaction of 4-nitrophenylfuran with reducing agents to convert the nitro group to an amino group, followed by formylation to introduce the aldehyde group . Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: 5-(4-Aminophenyl)furan-2-carboxylic acid.

    Reduction: 5-(4-Aminophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Aminophenyl)furan-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)furan-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the furan ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

5-(4-aminophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYNZPSJGDIPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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